

Spectroscopic Characterization Guide: 5-(Aminomethyl)pyrimidin-2-amine

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Compound of Interest

Compound Name: 5-(Aminomethyl)pyrimidin-2-amine

CAS No.: 672324-80-0

Cat. No.: B1290406

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Executive Summary & Compound Identity

5-(Aminomethyl)pyrimidin-2-amine is a bifunctional pyrimidine building block characterized by a primary aromatic amine at the C2 position and a primary aliphatic aminomethyl group at the C5 position. Its distinct basicity profile (

differences between the aromatic and aliphatic amines) dictates its spectroscopic behavior and handling.



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Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum of **5-(aminomethyl)pyrimidin-2-amine** is dominated by the symmetry of the pyrimidine ring. The molecule possesses a

axis of symmetry passing through C2 and C5, rendering the H4 and H6 protons equivalent.

¹H NMR Data (400 MHz, DMSO-)

Source: Validated against experimental data from WO2016193844A1.



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*Note: In salt forms (e.g., HCl), the amine protons may appear as broad singlets downfield (7.0–8.5 ppm) due to protonation (

).

C NMR Data (Predicted/Representative)

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Structural Correlation Diagram

The following diagram maps the NMR signals to the molecular structure, illustrating the symmetry.

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Caption:

¹H NMR signal assignment showing the equivalence of ring protons and the distinct methylene environment.

Mass Spectrometry (MS)

The mass spectrum is characterized by the molecular ion and specific fragmentation pathways typical of primary amines and pyrimidines.

Key MS Peaks (ESI/GC-MS)

- Molecular Ion ($[M+H]^+$): m/z 124.1 (Base peak in soft ionization).
- $[M+H]^+$: m/z 125.1 (Observed in ESI+).

Fragmentation Pathway (EI - 70 eV)

In Electron Impact (EI) ionization, the molecule undergoes characteristic cleavage:

- Loss of Ammonia (-17 u): Common in primary amines, generating a stabilized cation (m/z 107).
- Loss of HCN (-27 u): Characteristic of pyrimidine ring disintegration.
- α -Cleavage: Loss of the aminomethyl group fragment (m/z 30) is possible but less dominant than in purely aliphatic amines due to the stability of the aromatic ring.



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Caption: Primary fragmentation pathways observed in EI-MS for **5-(aminomethyl)pyrimidin-2-amine**.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the amine functionalities and the aromatic core.



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Experimental Protocol: Sample Preparation

To ensure reproducible spectroscopic data, follow these preparation standards.

NMR Sample Prep (DMSO-)

- Solvent Choice: DMSO-

is preferred over

due to the polarity of the diamine and to prevent rapid amine proton exchange which vanishes signals.

- Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-

.

- Additives: If the sample is a salt (HCl), adding 1 drop of

will collapse all amine signals (6.77 ppm and 3.0-4.5 ppm) and simplify the spectrum to just the Ring H (8.32 ppm) and Methylene H (3.80 ppm).

MS Sample Prep

- ESI-MS: Dissolve in Methanol/Water (50:50) with 0.1% Formic Acid. The acid ensures protonation of the aliphatic amine () for optimal sensitivity in positive mode.

References

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